molecular formula C23H35N3O B3806618 3-(1'-benzyl-1,4'-bipiperidin-4-yl)-N-cyclopropylpropanamide

3-(1'-benzyl-1,4'-bipiperidin-4-yl)-N-cyclopropylpropanamide

Cat. No.: B3806618
M. Wt: 369.5 g/mol
InChI Key: SVFACCXNGCSSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1’-benzyl-1,4’-bipiperidin-4-yl)-N-cyclopropylpropanamide” is a biochemical used for proteomics research . It has a molecular weight of 396.83 and a molecular formula of C18H29N3•3HCl .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H30ClN3 . This indicates that it contains 18 carbon atoms, 30 hydrogen atoms, 3 nitrogen atoms, and 1 chlorine atom .

Mechanism of Action

The mechanism of action for this compound isn’t readily available. It’s used in proteomics research , which suggests it may interact with proteins in some way, but the specifics of these interactions would depend on the context of the research.

Safety and Hazards

As with any chemical, handling “3-(1’-benzyl-1,4’-bipiperidin-4-yl)-N-cyclopropylpropanamide” requires appropriate safety measures. The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For specific safety information, one should refer to the compound’s MSDS .

Future Directions

The future directions for this compound are likely tied to its use in proteomics research . As our understanding of proteins and their interactions continues to grow, it’s possible that this compound could play a role in future discoveries.

Properties

IUPAC Name

3-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O/c27-23(24-21-7-8-21)9-6-19-10-16-26(17-11-19)22-12-14-25(15-13-22)18-20-4-2-1-3-5-20/h1-5,19,21-22H,6-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFACCXNGCSSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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